molecular formula C18H19NO4 B12120494 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid CAS No. 649773-61-5

3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid

Cat. No.: B12120494
CAS No.: 649773-61-5
M. Wt: 313.3 g/mol
InChI Key: VKQMIMVBKWNTLM-UHFFFAOYSA-N
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Description

3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid is a benzoic acid derivative featuring a phenoxyacetamido backbone substituted with an isopropyl group at the para position of the phenoxy ring (Fig. 1).

Properties

CAS No.

649773-61-5

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-12(2)13-6-8-16(9-7-13)23-11-17(20)19-15-5-3-4-14(10-15)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

VKQMIMVBKWNTLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid typically involves the following steps:

    Formation of Phenoxyacetamide Intermediate: The initial step involves the reaction of 4-(Propan-2-yl)phenol with chloroacetic acid to form 4-(Propan-2-yl)phenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product, 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several phenoxyacetamido and benzoic acid derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:

Structural Analogues

Compound Name Key Structural Differences Biological Activity Physical Properties Synthesis Approach Evidence ID
3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid Parent structure: benzoic acid core, isopropylphenoxy, acetamido linker Not reported in evidence (extrapolated: potential AP-M inhibition) Not reported; expected moderate solubility due to carboxylic acid Likely via coupling of 4-isopropylphenoxyacetic acid with 3-aminobenzoic acid N/A
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid Replaces benzoic acid with acetic acid; adds 2-oxopyrrolidine AP-M inhibitor (IC₅₀ = 449.5 µM) m.p. 127–129 °C; C: 57.59%, H: 5.58%, N: 9.80% Phenolic coupling with 2-oxopyrrolidinylacetamido
4-Chloro-2-(2-(2-(prop-2-yn-1-yloxy)phenoxy)acetamido)benzoic acid Chlorine substituent on benzoic acid; propargyloxy on phenoxy Not reported (synthesized for astringency marker studies) Not reported Alkylation of phenoxyacetic acid with propargyl bromide, followed by amidation
(E)-4-(2-(4-((4-(((1,3-Dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic acid Adds phthalimide, triazole, and imine groups Anti-Staphylococcus aureus activity m.p. 264–265 °C; IR peaks: 1700 (C=N), 1730 (C=O) Click chemistry and Schiff base formation
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid Azo linkage, benzothiazole substituents Used as disperse dyes and analytical ligands pKa values: carboxylic (~2.5–3.0), phenolic (~8.5–9.5) Diazotization and coupling

Key Observations

  • Bioactivity: The presence of heterocyclic rings (e.g., pyrrolidinone in or triazole in ) enhances enzyme inhibition but reduces solubility. The target compound lacks such rings, suggesting lower steric hindrance and possibly improved pharmacokinetics.
  • Substituent Effects : The isopropyl group in the target compound increases lipophilicity compared to chlorine (electron-withdrawing) in or propargyloxy (polarizable alkyne) in .
  • Synthetic Complexity : The target compound requires simpler coupling steps compared to triazole- or azo-linked derivatives (e.g., ), which involve multi-step click chemistry or diazotization.

Research Implications and Limitations

  • Gaps in Data : Direct biological or physicochemical data for the target compound are absent in the evidence. Predictions are based on structural analogs.
  • Opportunities : The compound’s balance of lipophilic (isopropyl) and polar (carboxylic acid) groups warrants exploration in drug delivery or as a scaffold for covalent inhibitors.

Biological Activity

3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, synthesis, and structure-activity relationships, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid is C18H19NO4, with a molecular weight of approximately 313.3 g/mol. Its structural features include:

  • Benzoic Acid Moiety : Provides the acidic property.
  • Acetamido Group : Enhances the compound's interaction with biological targets.
  • Phenoxy Group with Isopropyl Substituent : Increases lipophilicity and potentially affects bioactivity.

The presence of functional groups such as carboxylic acid and amide contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid exhibits significant antimicrobial activity. Preliminary studies suggest its potential to inhibit specific bacterial strains, although detailed mechanisms are still under investigation. The compound's structural similarities to known antimicrobial agents may provide insights into its action against pathogens .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit key enzymes or receptors involved in inflammatory pathways. For instance, it could interact with cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

The mechanism of action for 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid likely involves:

  • Enzyme Inhibition : Binding to enzymes such as COX or lipoxygenase, thereby modulating inflammatory responses.
  • Receptor Interaction : Potentially interacting with cell surface receptors involved in pain and inflammation signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Interaction : A study demonstrated that derivatives of benzoic acid can activate proteolytic pathways in fibroblasts, suggesting that 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid may similarly enhance protein degradation systems .
  • Antimicrobial Efficacy : Another research effort highlighted the compound's potential against various microbial strains, indicating a mechanism that may involve disruption of microbial cell integrity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-(Propan-2-yl)benzoic acidBenzoic acid moiety without acetamidoModerate antimicrobial activity
Phenoxyacetic acidLacks the benzoic acid componentKnown for anti-inflammatory effects
2-Aminobenzoic acidNo phenoxy or isopropyl featuresLimited biological activity

The unique combination of phenoxyacetamide and benzoic acid in 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid imparts distinct properties not observed in these similar compounds.

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